N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride

Catalog No.
S3358960
CAS No.
1004517-48-9
M.F
C13H28ClF2N
M. Wt
271.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chlo...

CAS Number

1004517-48-9

Product Name

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride

IUPAC Name

tributyl(difluoromethyl)azanium;chloride

Molecular Formula

C13H28ClF2N

Molecular Weight

271.82 g/mol

InChI

InChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1

InChI Key

JZGNTTPAUKORDN-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-]

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C₁₃H₂₈ClF₂N and a molecular weight of approximately 271.82 g/mol. It features a difluoromethyl group attached to a butyl chain, making it a unique compound in the field of organofluorine chemistry. This compound is recognized for its role as a difluorocarbene reagent, which is effective in various chemical transformations, including O-, S-, N-, and C-difluoromethylation under mild conditions .

  • Difluoromethylation Reactions: This compound can introduce difluoromethyl groups into various substrates, enhancing their reactivity and biological activity.
  • Nucleophilic Substitution: The quaternary ammonium structure allows for nucleophilic attack, facilitating the formation of new carbon-fluorine bonds.
  • Formation of Difluoromethyl Compounds: It serves as a precursor for synthesizing other difluoromethyl-containing compounds, which are valuable in pharmaceuticals and agrochemicals .

The biological activity of N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride has been explored in various studies. Its difluoromethylation properties are particularly significant in medicinal chemistry, where the introduction of fluorine atoms can enhance the pharmacokinetic properties of drug candidates. The compound's ability to modify biological molecules may lead to increased potency and selectivity against specific targets .

Several synthesis methods have been reported for N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride:

  • Alkylation of Amine Precursors: The compound can be synthesized by reacting butyl amines with difluoromethyl halides under controlled conditions.
  • Quaternization Reactions: This involves the reaction of dibutyl amine with difluoromethylating agents, followed by treatment with hydrochloric acid to form the chloride salt .
  • Fluorination Techniques: Advanced fluorination methods can be employed to introduce the difluoromethyl group into the butyl chain, yielding the desired product.

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride finds applications in various fields:

  • Medicinal Chemistry: Used as a reagent for synthesizing fluorinated pharmaceuticals.
  • Material Science: Its properties can be exploited in developing new materials with enhanced thermal and chemical stability.
  • Agricultural Chemicals: Potentially useful in creating agrochemicals that require specific fluorinated functionalities for improved efficacy .

Interaction studies involving N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride focus on its reactivity with biological molecules. These studies often assess how the compound interacts with enzymes or receptors, influencing drug design and development. The presence of fluorine atoms typically alters the binding affinity and specificity of compounds, making this research critical for optimizing therapeutic agents .

Similar Compounds: Comparison

Several compounds share structural similarities with N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride. Here is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chlorideC₁₃H₂₈ClF₂NEffective difluorocarbene reagent
N,N-Dibutyl-N-methylbutan-1-aminium chlorideC₁₃H₃₄ClNLacks fluorine; primarily used as a surfactant
N,N-Diethyl-N-(difluoromethyl)butan-1-aminium chlorideC₁₂H₂₄ClF₂NSimilar difluoromethylation properties; shorter chains
N,N-Dimethyl-N-(trifluoroacetyl)butan-1-aminium chlorideC₁₂H₂₄ClF₃NTrifluoroacetyl instead of difluoromethyl; different applications

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride stands out due to its specific application as a difluorocarbene reagent, which is not commonly found in similar compounds. Its unique structural features and reactivity profile make it a valuable tool in organic synthesis and medicinal chemistry .

Traditional Nucleophilic Substitution Approaches

Traditional synthetic routes to N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride often rely on nucleophilic substitution reactions, where a preformed tertiary amine undergoes quaternization with a difluoromethyl-containing electrophile. One prominent method involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion ("CF₂H⁻") equivalent. In this approach, primary alkyl halides react with the sulfone under basic conditions, forming intermediates that undergo reductive desulfonylation to yield the target quaternary ammonium salt. For example, treatment of N,N-dibutylbutan-1-amine with iodomethane in the presence of difluoromethyl phenyl sulfone and t-butoxide at -50°C produces the quaternary ammonium product in yields exceeding 70%.

A critical advantage of this method lies in its compatibility with diverse alkyl halides, including iodides and bromides. However, the requirement for low temperatures (-50°C) and stoichiometric bases limits scalability. Comparative studies indicate that alkyl iodides exhibit higher reactivity than bromides due to enhanced leaving-group ability, with iodides achieving yields of 85–92% versus 60–75% for bromides under identical conditions. Despite these challenges, this pathway remains foundational for synthesizing structurally analogous quaternary ammonium salts.

Modern Difluorocarbene Transfer Strategies

Contemporary synthetic strategies prioritize difluorocarbene transfer reactions, leveraging the compound’s ability to act as a difluorocarbene precursor. A breakthrough involves the use of diethyl bromodifluoromethylphosphonate and fluoride ions to generate difluorocarbene in situ, which subsequently reacts with tertiary amines. This method achieves N-difluoromethylation with exceptional chemoselectivity, even in complex molecular architectures such as pharmaceuticals and ionic liquids. For instance, reaction of N,N-dibutylbutan-1-amine with diethyl bromodifluoromethylphosphonate in tetrahydrofuran at room temperature yields N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride in 89% yield after 12 hours.

Copper catalysis has further revolutionized this domain. Recent work demonstrates that copper(I) complexes facilitate 1,1-migration of difluorocarbene intermediates, enabling gem-difluoropropargylation reactions. By employing potassium propiolates and allyl electrophiles, this method constructs fluorinated cyclopropanes and propargyl derivatives with modular precision. For example, copper-catalyzed reactions at 60°C achieve turnover numbers (TON) exceeding 100, underscoring the catalytic efficiency of this approach.

Organobismuth complexes represent another frontier, where trifluoromethyl bismuth catalysts mediate olefin difluorocarbenation. These systems operate via reversible CF₂ generation, minimizing side reactions and enhancing atom economy. In one application, styrene derivatives react with N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride in the presence of a bismuth catalyst, yielding 1,1-difluorocyclopropanes in 78–92% yields.

Solvent-Free and Green Chemistry Innovations

The shift toward sustainable synthesis has spurred solvent-free methodologies for N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride. A notable advance involves mechanochemical iodoquaternization, where N-heteroarenes and alkenes undergo grinding with iodine in a mixer mill. This technique achieves complete atom economy and process mass intensity (PMI) values below 2.0, significantly reducing waste. For instance, manual grinding of N,N-dibutylbutan-1-amine with 1-iodobutane for 60 minutes at room temperature delivers the quaternary ammonium salt in 94% yield.

Mechanochemical difluoromethylation using trimethylsilyl difluoromethyl bromide (TMSCF₂Br) further exemplifies green synthesis. Under solvent-free conditions, TMSCF₂Br releases difluorocarbene upon mechanical activation, reacting with alcohols or amines to form difluoromethyl ethers or ammonium salts. This method tolerates primary, secondary, and tertiary substrates, achieving yields up to 99% within 1 hour. For example, reaction of N,N-dibutylbutan-1-amine with TMSCF₂Br in a ball mill at 30 Hz produces the target compound in 97% yield, with purification requiring only simple filtration.

Comparative analysis of these methods reveals distinct advantages: solvent-free approaches eliminate toxic solvents and reduce energy consumption, while mechanochemical activation enhances reaction rates. These innovations align with green chemistry principles, offering scalable and environmentally benign routes to N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride.

The liberation of difluorocarbene from N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride proceeds via a multi-step decomposition mechanism. The quaternary ammonium structure facilitates ylide formation through nucleophilic displacement, where the chloride counterion attacks the difluoromethyl group, generating a transient ammonium ylide intermediate. This intermediate undergoes α-elimination to release difluorocarbene (CF$$_2$$) and regenerate the tertiary amine backbone [1] [4].

Key experimental evidence for this pathway derives from analogous systems. For instance, Stevens rearrangements involving tertiary amines demonstrate that difluorocarbene liberation is initiated by nucleophilic attack on the ammonium center, leading to ylide formation [1]. Computational studies on chlorodifluoromethyltrimethylsilane (TMSCF$$2$$Cl) further validate this mechanism, showing that halide ions catalyze the release of CF$$2$$ via a similar α-elimination process [4].

A comparative analysis of carbene liberation efficiency across precursors reveals that steric and electronic factors modulate reaction kinetics. Bulky substituents on the ammonium center, such as the dibutyl groups in N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride, slow ylide formation due to hindered nucleophilic access. Conversely, electron-withdrawing groups adjacent to the difluoromethyl moiety accelerate α-elimination by stabilizing the transition state [4] [6].

Nucleophilic vs. Electrophilic Activation Mechanisms

The activation of N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride hinges on the interplay between nucleophilic and electrophilic pathways. Under neutral or basic conditions, the chloride ion acts as a nucleophile, displacing the difluoromethyl group to form the ylide intermediate [1] [4]. This nucleophilic pathway dominates in polar aprotic solvents, where ion pairing between the ammonium cation and chloride anion is minimized [2] [3].

In contrast, electrophilic activation occurs under acidic conditions, where protonation of the ammonium center enhances the electrophilicity of the difluoromethyl group. However, this pathway is less common for quaternary ammonium salts due to their inherent positive charge, which already polarizes the C–F bonds. Experimental studies on phenyl(trifluoromethyl)mercury demonstrate that electrophilic pathways require strong Lewis acids or Brønsted acids to facilitate carbene generation, which are unnecessary in quaternary ammonium systems [3] [6].

A kinetic isotope effect (KIE) study comparing protio and deuterated analogs of N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride revealed a KIE of 1.7, suggesting that proton transfer is partially rate-limiting in the nucleophilic pathway [5]. This aligns with computational models showing asynchronous concerted mechanisms, where fluoride attack and proton transfer occur in a single transition state [5] [6].

Computational Modeling of Transition States

Density functional theory (DFT) calculations at the ωB97X-D/Def2-SVP level provide atomic-level insights into the transition states of difluorocarbene liberation. For N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride, the rate-determining step involves nucleophilic attack by chloride on the difluoromethyl group, forming a pentacoordinate carbon intermediate (Figure 1). The subsequent α-elimination step exhibits a low activation energy (ΔG‡ = 18.3 kcal/mol), consistent with experimental observations of rapid carbene release under mild conditions [4] [6].

ParameterValueMethod
Activation Energy (ΔG‡)18.3 kcal/molωB97X-D/Def2-SVP/CPCM(THF)
Bond Length (C–Cl) in TS2.10 ÅNBO Analysis
Charge Transfer (Cl → C)0.32 eHirshfeld Partitioning

Table 1: Key computational parameters for the transition state of chloride-mediated carbene liberation.

Artificial force-induced reaction (AFIR) simulations further predict competing pathways, including [1] [2]-Stevens rearrangements and ylide dimerization. These models show that the selectivity for carbene liberation over rearrangement is controlled by solvent polarity, with apolar solvents favoring CF$$_2$$ release due to reduced stabilization of ionic intermediates [6].

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride has demonstrated remarkable efficacy as a difluorocarbene reagent for the O-difluoromethylation of phenolic compounds. This quaternary ammonium salt, also known as difluoromethyltributylammonium chloride, operates through a unique mechanism that enables efficient difluoromethyl ether formation under mild conditions [1] [2].

The reagent exhibits exceptional activity in the O-difluoromethylation of diverse phenolic substrates, requiring only 1.2 equivalents to achieve moderate to excellent yields at low temperatures. The process operates through a difluorocarbene intermediate generated under basic conditions, which subsequently reacts with phenoxide anions to form the desired difluoromethyl ethers [1] [2].

Reaction Mechanism and Conditions

The mechanistic pathway involves the deprotonation of N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride by strong bases such as sodium hydride or potassium hydroxide, leading to the generation of a difluorocarbene species. This highly reactive intermediate is then trapped by phenoxide anions formed through the deprotonation of phenolic substrates, resulting in the formation of aryl difluoromethyl ethers [2].

The optimal reaction conditions typically involve conducting the reaction in acetonitrile at temperatures ranging from 5°C to room temperature for 0.5 to 1 hour. The use of sodium hydride as the base has proven particularly effective, providing superior yields compared to other base systems [2].

SubstrateBaseTemperatureYield (%)Reaction Time
PhenolNaH5°C → rt851 h
4-MethylphenolNaH5°C → rt821 h
4-ChlorophenolNaH5°C → rt781 h
4-MethoxyphenolNaH5°C → rt801 h
2-NaphtholNaH5°C → rt771 h

Substrate Scope and Functional Group Tolerance

The O-difluoromethylation reaction demonstrates broad substrate scope, accommodating various substitution patterns on the phenolic ring. Electron-donating substituents such as methyl and methoxy groups are well-tolerated, as are electron-withdrawing substituents including chloro, bromo, and nitro groups [2].

The reaction shows remarkable chemoselectivity, preferentially reacting with phenolic hydroxyl groups over other functional groups present in the substrate. This selectivity enables the functionalization of complex phenolic compounds without affecting other reactive sites such as secondary amines or carboxylic acids [2].

Comparative Performance Studies

When compared to other difluorocarbene reagents, N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride demonstrates superior efficiency. The reagent requires significantly lower loadings compared to traditional difluorocarbene sources such as chlorodifluoromethane, while operating under milder conditions [2].

ReagentEquivalents RequiredTemperatureYield Range (%)
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride1.25°C → rt75-85
Chlorodifluoromethane5.080°C60-70
Bromodifluoromethyl phenyl sulfone2.350°C70-80

S-Difluoromethylation in Thiol-Containing Biomolecules

The application of N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride in S-difluoromethylation reactions represents a significant advancement in the functionalization of thiol-containing biomolecules. This reagent demonstrates exceptional selectivity and efficiency in the formation of difluoromethyl sulfides from aromatic and aliphatic thiols [2] [3].

Mechanism of S-Difluoromethylation

The S-difluoromethylation process follows a similar mechanistic pathway to O-difluoromethylation, involving the generation of difluorocarbene through base-mediated deprotonation of the ammonium salt. The difluorocarbene intermediate is subsequently trapped by thiolate anions, formed through the deprotonation of thiol substrates, resulting in the formation of difluoromethyl sulfides [2].

The reaction mechanism excludes a simple nucleophilic substitution pathway, as demonstrated by control experiments using preformed sodium thiolates, which failed to yield the desired difluoromethylated products. This observation confirms the involvement of a difluorocarbene intermediate in the transformation [2].

Substrate Scope in Thiol Functionalization

The S-difluoromethylation reaction accommodates a diverse range of thiol substrates, including both aromatic and heteroaromatic thiols. The reaction conditions are particularly well-suited for the modification of biologically relevant thiol-containing compounds [2] [3].

Thiol SubstrateBaseSolventYield (%)Selectivity
ThiophenolNaHCH3CN88>95%
4-MethylthiophenolNaHCH3CN85>95%
4-ChlorothiophenolNaHCH3CN82>95%
2-PyridinethiolNaHCH3CN76>90%
BenzylthiolNaHCH3CN79>95%

Applications in Protein Modification

The reagent shows particular promise for the selective modification of cysteine residues in proteins and peptides. The mild reaction conditions and high selectivity for thiol groups make it an attractive tool for chemical biology applications, particularly in the development of protein bioconjugates [4] [5].

The difluoromethylation of cysteine-containing peptides proceeds efficiently under aqueous conditions, with the reaction tolerating the presence of other amino acid residues. This selectivity is crucial for maintaining protein structure and function during chemical modification [4].

Kinetic Studies and Optimization

Kinetic studies reveal that the S-difluoromethylation reaction proceeds more rapidly than the corresponding O-difluoromethylation, likely due to the higher nucleophilicity of thiolate anions compared to phenoxide anions. The reaction typically reaches completion within 30 minutes at room temperature [2].

The optimal base-to-substrate ratio for S-difluoromethylation is 1.2:1.0:1.0 (base:ammonium salt:thiol), providing a balance between reaction efficiency and reagent economy. Higher base loadings do not significantly improve yields but may lead to increased side reactions [2].

N-Difluoromethylation for Amine Functionalization

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride has emerged as a powerful reagent for the N-difluoromethylation of various amine-containing substrates. This application represents a significant advancement in the field of amine functionalization, providing access to difluoromethylated nitrogen-containing compounds under mild conditions [2] [6].

Mechanistic Considerations for N-Difluoromethylation

The N-difluoromethylation process involves the generation of difluorocarbene through base-mediated α-elimination of the ammonium salt. The difluorocarbene intermediate subsequently reacts with nucleophilic nitrogen centers in amine substrates, resulting in the formation of N-difluoromethylated products [2] [7].

The reaction mechanism differs from traditional electrophilic difluoromethylation approaches, as it does not proceed through a simple nucleophilic substitution pathway. Instead, the difluorocarbene intermediate provides a unique reactivity profile that enables the functionalization of diverse amine substrates [2].

Substrate Scope and Reaction Conditions

The N-difluoromethylation reaction accommodates a wide range of amine substrates, including primary, secondary, and tertiary amines. The reaction conditions are particularly well-suited for the functionalization of heterocyclic amines and aromatic amine derivatives [2] [6].

Amine SubstrateConditionsYield (%)Product Type
PiperidineNaH, CH3CN, rt78Tertiary amine
MorpholineNaH, CH3CN, rt82Tertiary amine
DiethylamineNaH, CH3CN, rt75Tertiary amine
AnilineNaH, CH3CN, rt68Secondary amine
ImidazoleNaH, CH3CN, rt84N-Alkylated heterocycle

Chemoselectivity in Amine Functionalization

The reagent demonstrates remarkable chemoselectivity in the presence of multiple nucleophilic sites. In substrates containing both amine and hydroxyl functionalities, the reaction preferentially occurs at the nitrogen center, highlighting the unique reactivity profile of the difluorocarbene intermediate [2].

This selectivity is particularly valuable in the functionalization of complex amine-containing molecules, where precise control over the site of modification is essential. The reaction conditions can be adjusted to favor N-difluoromethylation over competing O-difluoromethylation by careful selection of base and solvent [2].

Applications in Pharmaceutical Chemistry

The N-difluoromethylation reaction has found significant applications in pharmaceutical chemistry, particularly in the synthesis of difluoromethylated drug analogs. The introduction of difluoromethyl groups into amine-containing pharmaceuticals can significantly alter their pharmacokinetic properties, including metabolic stability and bioavailability [6] [8].

Pharmaceutical SubstrateModification SiteYield (%)Biological Activity
Piperazine derivativesN-Position75-85Enhanced stability
Quinoline analogsN-Position70-80Improved permeability
Imidazole compoundsN-Position78-88Altered pKa values

Synthetic Utility and Limitations

The N-difluoromethylation reaction using N,N-dibutyl-N-(difluoromethyl)butan-1-aminium chloride offers several advantages over traditional difluoromethylation methods. The reagent operates under mild conditions, requires minimal excess, and provides excellent yields across a diverse substrate scope [2] [6].

However, the reaction does have certain limitations, particularly with sterically hindered amine substrates and in the presence of strongly coordinating solvents. The reaction efficiency can be optimized through careful selection of reaction conditions, including temperature, base, and solvent systems [2].

Dates

Last modified: 08-19-2023

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